molecular formula C13H21NO B2963252 N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine CAS No. 1436185-07-7

N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine

Cat. No.: B2963252
CAS No.: 1436185-07-7
M. Wt: 207.317
InChI Key: NPDSALOHAANMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine is a cyclopentanamine derivative featuring two distinct substituents:

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-9-14(12-6-3-4-7-12)11-13-8-5-10-15-13/h1,12-13H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSALOHAANMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1CCCO1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C13H17NC_{13}H_{17}N and a molecular weight of approximately 201.28 g/mol. The compound features a cyclopentanamine core with an oxolane (tetrahydrofuran) moiety and a propargyl substituent, which may contribute to its unique biological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing oxolane rings have shown promising antimicrobial properties against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Cytotoxicity : Some studies suggest that derivatives of cyclopentanamines can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives similar to this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundPseudomonas aeruginosa10

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
A54925
HeLa30

The results indicate that this compound exhibits moderate cytotoxicity, suggesting further exploration for anticancer applications.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of oxolane derivatives highlighted the effectiveness of this compound against multidrug-resistant strains. The study employed both disk diffusion and minimum inhibitory concentration (MIC) methods to quantify activity.
  • Cytotoxicity in Cancer Research : A research project focused on evaluating the cytotoxic effects of various cyclopentanamine derivatives on cancer cells. The study found that this compound significantly reduced cell viability in treated cultures compared to controls, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics References
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylcyclopentanamine C₁₂H₁₉NO 193.29 Cyclopentane, amine, propargyl, THF Reactive propargyl group; potential neuroactivity N/A
Tetrahydrofurfuryl acrylate (CAS 2399-48-6) C₈H₁₂O₃ 156.18 Acrylate ester, THF Polymerizable; metabolizes to tetrahydrofurfuryl alcohol
N-Allyl-2-(2-cyclopentenyl)-1-methylethanamine C₁₁H₁₉N 165.28 Cyclopentene, allylamine Allyl group for conjugation; synthetic intermediate

Reactivity and Metabolic Pathways

  • Propargyl vs. Acrylate Reactivity: The propargyl group in the target compound enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in tetrahydrofurfuryl acrylate. The latter’s acrylate ester group facilitates polymerization but may hydrolyze to tetrahydrofurfuryl alcohol, a common metabolite .
  • Cyclopentane vs. Cyclopentene Backbone :

    • The saturated cyclopentane ring in the target compound may enhance stability compared to the cyclopentene (unsaturated) backbone in the analog, which could undergo oxidation or ring-opening reactions.

Toxicity and Bioavailability

  • Tetrahydrofurfuryl Acrylate : Grouped with methacrylate derivatives due to shared metabolism to tetrahydrofurfuryl alcohol, which is associated with moderate toxicity (e.g., respiratory irritation) .
  • Propargylamine Derivatives: Propargyl groups are linked to neurotoxicity in some contexts (e.g., monoamine oxidase inhibition) but are also exploited therapeutically (e.g., in Parkinson’s disease drugs). The target compound’s bioavailability may be influenced by the THF group’s polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.